molecular formula C23H29ClN2O4 B2788164 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 694467-92-0

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B2788164
CAS No.: 694467-92-0
M. Wt: 432.95
InChI Key: HTRWPPIEGNTWJF-UHFFFAOYSA-N
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Description

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a complex organic compound that features a piperazine ring, a hydroxypropoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Hydroxypropoxy Group Addition: The piperazine derivative is then reacted with epichlorohydrin to introduce the hydroxypropoxy group.

    Methoxyphenyl Group Addition: Finally, the compound is reacted with 3-methoxyphenylacetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
  • 1-(4-{3-[4-(4-Methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one

Uniqueness

1-(4-(3-(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical properties and biological activity. The combination of these functional groups may result in enhanced pharmacological effects compared to similar compounds.

Properties

IUPAC Name

1-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c1-16-4-6-19(13-21(16)24)26-10-8-25(9-11-26)14-20(28)15-30-22-7-5-18(17(2)27)12-23(22)29-3/h4-7,12-13,20,28H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWPPIEGNTWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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